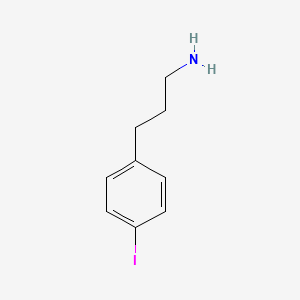

3-(4-Iodophenyl)propan-1-amine

Description

Contextualizing Substituted Arylpropylamines within Medicinal Chemistry

Substituted arylpropylamines are a cornerstone in drug design and development, with derivatives demonstrating a wide array of pharmacological activities. researchgate.netbohrium.com These compounds are integral to the development of antidepressants, antipsychotics, and other agents targeting the central nervous system. nih.govbohrium.com The modular nature of the arylpropylamine structure allows for systematic modifications to the aromatic ring, the propyl linker, and the amine terminus. These modifications can significantly influence a compound's affinity and selectivity for various biological targets, including transporters and receptors. researchgate.netgoogle.com Medicinal chemistry efforts have focused on creating multi-target directed ligands from this scaffold to enhance therapeutic efficacy and improve safety profiles. researchgate.netbohrium.com

The Role of Halogenated Phenylpropanamines in Chemical Biology Investigations

The introduction of halogen atoms, particularly iodine, onto the phenyl ring of phenylpropanamines provides a powerful tool for chemical biology research. researchgate.net Halogenation can modulate a compound's lipophilicity, metabolic stability, and binding interactions with target proteins. researchgate.net The iodine atom, in particular, can participate in halogen bonding, a specific type of non-covalent interaction that can enhance binding affinity and selectivity. nih.gov This property is exploited in the design of potent and selective ligands for various biological targets. researchgate.netnih.gov Furthermore, the incorporation of radioisotopes of iodine (such as ¹²³I or ¹³¹I) allows for the development of radiolabeled probes for in vivo imaging and therapeutic applications. nih.gov

Rationale for Academic Inquiry into 3-(4-Iodophenyl)propan-1-amine

The specific compound, this compound, serves as a valuable molecular probe and building block in chemical and pharmaceutical research. Its structure combines the key features of an arylpropylamine with the unique properties of an iodine substituent. The presence of the iodine atom at the para position of the phenyl ring makes it a candidate for studying halogen bonding interactions and for developing radiolabeled ligands for imaging studies. The primary amine group offers a site for further chemical modification, allowing for the synthesis of a diverse library of derivatives. globalauthorid.comresearchgate.net The study of this compound and its analogs can provide insights into structure-activity relationships and guide the design of new molecules with tailored biological activities.

Current Research Landscape and Gaps in Understanding this compound Derivatives

While the broader class of arylpropylamines is well-studied, the specific research landscape for this compound and its direct derivatives appears to be less explored in publicly available literature. Much of the research focuses on more complex molecules that may incorporate the 4-iodophenyl moiety as part of a larger structure. For instance, derivatives of 1,3,4-thiadiazole (B1197879) containing a 4-iodophenyl group have been investigated for their potential anticancer and enzyme-inhibiting activities. vulcanchem.com Similarly, research has been conducted on chalcone (B49325) derivatives like (E)-1-(4-bromophenyl)-3-(4-iodophenyl)prop-2-en-1-one, exploring their structural and potential biological properties. researchgate.net However, dedicated studies focusing on the synthesis, characterization, and biological evaluation of a systematic series of derivatives starting directly from this compound are not extensively documented. This represents a significant gap in the understanding of how modifications to the propylamine (B44156) side chain of this specific scaffold influence its chemical and biological properties. Further investigation is warranted to fully explore the potential of this compound as a lead structure in drug discovery and as a tool for chemical biology.

Structure

3D Structure

Properties

IUPAC Name |

3-(4-iodophenyl)propan-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12IN/c10-9-5-3-8(4-6-9)2-1-7-11/h3-6H,1-2,7,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJVIPCUXBHUAII-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCCN)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12IN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701313198 | |

| Record name | 4-Iodobenzenepropanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701313198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

208259-51-2 | |

| Record name | 4-Iodobenzenepropanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=208259-51-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Iodobenzenepropanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701313198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 3 4 Iodophenyl Propan 1 Amine

Established Synthetic Routes for Arylpropylamine Scaffold Construction

The creation of the 3-arylpropylamine core is a fundamental step that can be achieved through several established synthetic strategies. These routes focus on building the three-carbon chain and installing the terminal amine group.

Strategies for Carbon-Carbon Bond Formation in the Propane (B168953) Chain

The formation of the propyl chain attached to the aromatic ring is a critical C-C bond-forming step. Methods for achieving this include:

Friedel-Crafts Acylation/Alkylation: A classic approach involves the Friedel-Crafts acylation of a benzene derivative with succinic anhydride, followed by reduction steps to form the propyl chain. Alternatively, Friedel-Crafts alkylation can be used, though it is often more susceptible to polysubstitution and rearrangement.

Mannich Reaction: The Mannich reaction is a powerful method for forming β-amino carbonyl compounds, which can serve as precursors. scispace.com This one-pot, three-component reaction involves an aldehyde, a primary or secondary amine, and a carbonyl compound, effectively creating a carbon-carbon bond while incorporating a nitrogen atom. scispace.comsemanticscholar.org

Heck or Suzuki Coupling: For more complex substrates, cross-coupling reactions can be employed. A suitably protected propargylamine could potentially undergo a Sonogashira coupling with an aryl halide, followed by reduction of the alkyne to form the propyl chain.

Reduction of Cinnamic Acid Derivatives: Starting with a cinnamic acid or cinnamaldehyde derivative, the carbon-carbon double bond and the carbonyl or carboxyl group can be reduced to form the saturated propane chain.

Regioselective Iodination Techniques for the Phenyl Moiety

Introducing the iodine atom specifically at the para- (4-) position of the phenyl ring requires precise control over the reaction's regioselectivity. This can be achieved either by direct iodination of the pre-formed arylpropylamine or by constructing the molecule from an already iodinated precursor.

Direct Halogenation Approaches for 4-Iodophenyl Ring Formation

Direct iodination involves an electrophilic aromatic substitution reaction where an electrophilic iodine species attacks the aromatic ring. fiveable.me The regiochemical outcome is dictated by the directing effects of the substituents already on the ring. The propyl-amine side chain is an ortho-, para-directing group.

Common reagents and methods for direct iodination include:

Molecular Iodine with an Oxidizing Agent: Elemental iodine (I₂) itself is not electrophilic enough to react with many aromatic rings. An oxidizing agent is used to generate a more potent electrophile. Systems like iodine with nitric and sulfuric acids, or iodine with iodic acid (HIO₃), have proven effective. researchgate.netnih.gov

N-Iodosuccinimide (NIS): NIS is a mild and efficient source of electrophilic iodine, often used with a catalytic amount of an acid like trifluoroacetic acid (TFA) for the iodination of a wide range of aromatic compounds. researchgate.net

Iodine Monochloride (ICl): ICl is a polarized interhalogen compound that is more reactive than iodine and can iodinate moderately activated aromatic rings. researchgate.net

Metal-Free Iodination: Environmentally benign protocols have been developed using systems like potassium iodide (KI) with ammonium peroxodisulfate in aqueous methanol, which favors ortho-monoiodination but can be adapted for different selectivities. organic-chemistry.org

The primary challenge in direct iodination of 3-phenylpropan-1-amine is achieving exclusive para-substitution, as a mixture of ortho and para isomers is often formed. The steric bulk of the propyl group can help favor the para product.

Precursor Functionalization and Iodide Introduction Reactions

To circumvent the regioselectivity issues of direct iodination, a common strategy is to start with a precursor that already contains a functional group at the 4-position, which is then converted to iodide.

Sandmeyer Reaction: This is a reliable method for introducing iodine onto an aromatic ring. nih.gov The synthesis would begin with a 4-amino-substituted phenylpropane derivative. This primary aromatic amine is converted into a diazonium salt using nitrous acid (generated in situ from NaNO₂ and a strong acid). The diazonium group is then displaced by iodide, typically by treatment with potassium iodide (KI), to yield the 4-iodophenyl product with high regioselectivity. organic-chemistry.org

Iododestannylation of Organotin Precursors: A highly efficient method, particularly for radiolabeling, involves the use of an organotin precursor. researchgate.net A trialkyltin group (e.g., tributyltin) is first installed on the aromatic ring at the desired position. This organostannane is then treated with an electrophilic iodine source (like I₂ or NaI with an oxidizing agent like Chloramine-T) to replace the tin group with an iodine atom. researchgate.netiaea.orgepa.gov

Optimization of Synthetic Pathways for Yield and Purity

Optimizing the synthesis of 3-(4-iodophenyl)propan-1-amine is essential for maximizing the product yield and ensuring high purity. This involves the careful selection and control of several reaction parameters.

Factors Influencing Yield and Purity:

Reaction Temperature: Temperature can significantly impact reaction rates and the formation of side products. For instance, in some radio-iodination procedures, performing the reaction at room temperature or even 0°C, rather than at elevated temperatures, was found to increase the radiochemical yield and prevent the formation of impurities. researchgate.netiaea.org

Reaction Time: The duration of the reaction must be sufficient for the conversion of starting materials but short enough to minimize the degradation of the product or the formation of byproducts. Studies have shown that optimal yields can often be achieved in short reaction times, sometimes within minutes. researchgate.netiaea.org

Stoichiometry of Reagents: The molar ratio of reactants, catalysts, and reagents is critical. Using an excess of one reagent might drive the reaction to completion but can also lead to side reactions or complicate purification. Careful optimization of these ratios is necessary. mdpi.com

Solvent and pH: The choice of solvent can influence the solubility of reagents and the stability of intermediates, thereby affecting the reaction outcome. The pH of the reaction medium is also crucial, especially in reactions involving acid or base catalysis or pH-sensitive functional groups. mdpi.com

Purification Methods: The final purity of the compound depends heavily on the purification techniques employed. Common methods include column chromatography, recrystallization, and distillation. The choice of method is dictated by the physical properties of the product and the nature of the impurities.

A systematic approach, such as a single-factor optimization where one parameter is varied while others are kept constant, is often used to determine the ideal conditions for maximizing both the yield and purity of the final product. mdpi.com

Process Chemistry Considerations in this compound Synthesis

The synthesis of this compound on a larger scale necessitates careful consideration of factors beyond simple laboratory procedures, focusing on safety, efficiency, cost-effectiveness, and environmental impact. While multiple synthetic routes can produce the target molecule, their scalability differs significantly. Common laboratory syntheses for primary amines include the reduction of nitriles, amides, or nitro compounds, as well as methods like the Gabriel synthesis and reductive amination of carbonyls. libretexts.orgopenstax.orgyoutube.com

For an arylpropylamine such as this compound, a plausible industrial approach would involve the reduction of a suitable precursor like 3-(4-iodophenyl)propanenitrile or 3-(4-iodophenyl)propanamide. The reduction is often accomplished using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

Key Process Considerations:

Catalyst Selection and Optimization: For catalytic hydrogenation, selecting an appropriate catalyst (e.g., Raney Nickel, Palladium on carbon) is crucial. Process optimization would involve fine-tuning temperature, pressure, and catalyst loading to maximize yield and minimize reaction time while ensuring high purity.

Reagent Handling and Safety: The use of highly reactive and pyrophoric reagents like LiAlH₄ requires specialized handling procedures and equipment, especially at scale, to manage thermal hazards. Quenching procedures must be carefully designed to control exothermic reactions.

Solvent Choice and Recovery: The choice of solvent impacts reaction kinetics, product solubility, and downstream processing. In a process chemistry context, preference is given to solvents that are effective, safe, recyclable, and have a lower environmental footprint.

Purification Strategy: Isolation and purification of the final product are critical. While laboratory-scale purification might rely on chromatography, industrial processes favor crystallization. The amine can be converted to an acid addition salt (e.g., hydrochloride or sulfate), which often has better crystallinity, facilitating purification and improving the compound's stability and handling characteristics.

Telescoping Reactions: To improve efficiency and reduce waste, synthetic steps may be "telescoped," where the product of one reaction is used directly in the next without intermediate isolation and purification. beilstein-journals.org This approach, often facilitated by continuous flow chemistry, can significantly improve process mass intensity. beilstein-journals.org

Continuous Flow Synthesis: Flow chemistry offers advantages for managing highly exothermic reactions, improving safety, and enabling rapid process optimization. beilstein-journals.org The synthesis of active pharmaceutical ingredients (APIs) and intermediates often benefits from this technology, which allows for precise control over reaction parameters. beilstein-journals.org

Stereochemical Control and Resolution of Enantiomers in Arylpropylamine Synthesis

The specific molecule, this compound, is achiral as it does not possess a stereocenter. However, stereochemistry is a paramount consideration in the broader class of arylpropylamines, as the introduction of a chiral center, for instance at the alpha or beta position of the side chain, results in enantiomers that often exhibit significantly different pharmacological and toxicological profiles. libretexts.org Many drugs of this class are developed as single-enantiomer products. chiralpedia.com

Should a chiral analog of this compound be desired, synthetic strategies must incorporate stereochemical control. This can be achieved through two primary approaches: asymmetric synthesis or the resolution of a racemic mixture.

Asymmetric Synthesis: This approach aims to create the desired enantiomer directly. Methods include using chiral catalysts, chiral auxiliaries, or chiral starting materials to guide the reaction toward a specific stereochemical outcome. This is often the more efficient method as it avoids discarding 50% of the material inherent in resolution. wikipedia.org

Resolution of Enantiomers: When a racemic mixture is produced, it must be separated into its constituent enantiomers in a process called chiral resolution. wikipedia.org

Classical Resolution via Diastereomeric Salt Formation: This is the most common method for resolving racemic amines. libretexts.orgwikipedia.org It involves reacting the racemic amine with an enantiomerically pure chiral acid, known as a resolving agent. wikipedia.org This reaction creates a mixture of diastereomeric salts, which, unlike enantiomers, have different physical properties such as solubility. libretexts.org This difference allows for their separation by fractional crystallization. libretexts.orgchiralpedia.com The less soluble diastereomeric salt crystallizes out of the solution, and after separation, the chiral resolving agent is removed to yield the pure enantiomer. chiralpedia.comwikipedia.org

| Common Chiral Resolving Agents for Amines |

| (+)-Tartaric acid |

| (-)-Tartaric acid |

| (S)-Mandelic acid |

| (R)-Mandelic acid |

| (+)-Camphorsulfonic acid |

Chiral Chromatography: Another powerful method for separating enantiomers involves chromatography using a chiral stationary phase (CSP). The enantiomers interact differently with the chiral environment of the column, leading to different retention times and enabling their separation. This technique is widely used for both analytical and preparative-scale separations. chiralpedia.com

Enzymatic Resolution: This method utilizes enzymes that selectively react with one enantiomer in a racemic mixture, a process known as kinetic resolution. chiralpedia.com This allows for the separation of the unreacted enantiomer from the modified one.

Derivatization Strategies for Structural Modification and Analog Generation

This compound is a versatile building block for generating a diverse library of chemical analogs, primarily through reactions involving its primary amine and the iodo-substituted aromatic ring. These modifications are central to medicinal chemistry for exploring structure-activity relationships (SAR).

Amine Functionalization (e.g., acylation, alkylation)

The primary amine group is a nucleophilic center that readily undergoes a variety of chemical transformations. Such derivatization is not only used for creating new molecular entities but also for analytical purposes, where reagents are used to attach a chromophore or fluorophore to the amine for easier detection in techniques like HPLC. researchgate.netthermofisher.com

Acylation: Reaction with acyl chlorides, anhydrides, or carboxylic acids (using coupling agents) yields amides. This is a common method to modulate the basicity and lipophilicity of the parent amine.

Sulfonylation: Reaction with sulfonyl chlorides (e.g., tosyl chloride, mesyl chloride) produces sulfonamides.

Alkylation: Direct reaction with alkyl halides can lead to a mixture of secondary, tertiary, and even quaternary ammonium salts due to overalkylation. libretexts.orgopenstax.org

Reductive Amination: A more controlled method for producing secondary or tertiary amines involves reacting the primary amine with an aldehyde or ketone to form an imine, which is then reduced in situ with a reducing agent like sodium cyanoborohydride or sodium triacetoxyborohydride. openstax.orgyoutube.com

The table below summarizes common functionalization strategies for the amine group.

| Reaction Type | Reagent Example | Functional Group Formed |

| Acylation | Acetyl chloride or Acetic anhydride | Acetamide |

| Sulfonylation | p-Toluenesulfonyl chloride | Tosylamide |

| Alkylation | Methyl iodide | Secondary/Tertiary amine |

| Reductive Amination | Acetone, NaBH₃CN | Isopropylamine (Secondary) |

| Urea Formation | Phenyl isocyanate | Phenylurea |

Aromatic Ring Substitutions and Modifications for Medicinal Chemistry

The iodophenyl moiety is a particularly valuable feature of the molecule, as the carbon-iodine bond serves as a versatile reactive handle for various transition-metal-catalyzed cross-coupling reactions. vulcanchem.com This allows for the strategic introduction of a wide array of substituents onto the aromatic ring, which is a cornerstone of modern medicinal chemistry for optimizing drug-target interactions. jocpr.com The rigidity and electronic properties of the aromatic ring are crucial for binding to biological targets. jocpr.com

The Suzuki coupling, for example, uses a palladium catalyst to couple the aryl iodide with a boronic acid or ester, forming a new carbon-carbon bond. This reaction was highlighted in a method using 4-iodobenzonitrile as a derivatization reagent for analysis. nih.gov Other key reactions include:

Sonogashira Coupling: Reaction with a terminal alkyne to form an aryl-alkyne.

Heck Coupling: Reaction with an alkene to form a substituted alkene.

Buchwald-Hartwig Amination: Reaction with an amine to form a new C-N bond, creating substituted anilines.

Stille Coupling: Reaction with an organostannane reagent to form a C-C bond.

Cyanation: Introduction of a nitrile group, often using copper(I) cyanide or zinc cyanide.

The table below outlines key cross-coupling reactions applicable to the 4-iodophenyl group.

| Reaction Name | Coupling Partner | Bond Formed | Typical Catalyst |

| Suzuki Coupling | Aryl/Alkyl Boronic Acid | C-C (Aryl-Aryl/Alkyl) | Pd(PPh₃)₄, PdCl₂(dppf) |

| Sonogashira Coupling | Terminal Alkyne | C-C (Aryl-Alkyne) | Pd catalyst, Cu(I) salt |

| Heck Coupling | Alkene | C-C (Aryl-Vinyl) | Pd(OAc)₂, PdCl₂ |

| Buchwald-Hartwig | Amine or Amide | C-N (Aryl-Amine) | Pd catalyst with phosphine ligand |

| Stille Coupling | Organostannane | C-C (Aryl-Aryl/Vinyl) | Pd catalyst |

| Cyanation | Metal Cyanide (e.g., CuCN) | C-CN (Aryl-Nitrile) | Pd or Cu catalyst |

Side Chain Variations and Their Synthetic Access

Modifying the propyl side chain offers another avenue for generating structural diversity. Altering the length, rigidity, or introducing functional groups along the chain can significantly impact a molecule's pharmacokinetic and pharmacodynamic properties. Synthetic access to these analogs typically involves starting from different precursors rather than modifying the existing chain of this compound.

Chain Length Variation: To synthesize a two-carbon (ethylamine) or four-carbon (butylamine) analog, one would typically start with 4-iodophenylacetonitrile or 4-(4-iodophenyl)butanenitrile, respectively, followed by reduction.

Branching: Introducing alkyl groups on the side chain can be achieved by selecting appropriately substituted starting materials. For example, the reductive amination of a branched ketone like 1-(4-iodophenyl)propan-2-one would yield an analog with a methyl group at the beta-position.

Introduction of Functional Groups: Hydroxyl groups or other functionalities can be incorporated into the side chain. For instance, the reduction of a β-keto ester derivative could lead to a β-hydroxy amine after subsequent chemical manipulations.

Cyclic Constraints: The side chain can be incorporated into a ring system to reduce conformational flexibility, a common strategy in drug design. For example, synthetic routes can be designed to produce cyclopropylamine analogs. beilstein-journals.org

Side-Chain-to-Side-Chain Cyclization: While more common in peptide chemistry, strategies for forming cyclic structures by linking side chains can be adapted for small molecules to create conformationally constrained analogs. researchgate.netnih.gov

Analytical Characterization Methodologies for Synthetic Products

The structural confirmation and purity assessment of this compound and its derivatives rely on a standard suite of spectroscopic and chromatographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: This technique provides information about the number and chemical environment of protons. For this compound, one would expect distinct signals for the aromatic protons (typically two doublets in the 7-8 ppm range), the two methylene groups of the propyl chain adjacent to the ring and the amine (in the 2.5-3.0 ppm range), the central methylene group (quintet or multiplet around 1.8-2.0 ppm), and the amine protons (a broad singlet that can exchange with D₂O). docbrown.info The splitting patterns (e.g., triplets, quintets) are governed by the n+1 rule. docbrown.info

¹³C NMR: This provides information on the carbon skeleton. Distinct signals would be observed for the four unique aromatic carbons (including the iodine-bearing carbon at a characteristic upfield shift) and the three aliphatic carbons of the propyl chain.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For this compound (C₉H₁₂IN), the high-resolution mass spectrum would show a molecular ion peak (M⁺) corresponding to its exact mass. The fragmentation pattern would likely include the loss of the amine group and cleavage along the propyl chain, with a prominent peak corresponding to the iodobenzyl cation being a possible fragment.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups. Key expected absorption bands for this compound would include N-H stretching for the primary amine (typically two bands in the 3300-3400 cm⁻¹ region), C-H stretching for aromatic and aliphatic groups (around 2850-3100 cm⁻¹), and C=C stretching for the aromatic ring (around 1400-1600 cm⁻¹). The C-I stretch appears at lower frequencies (around 500-600 cm⁻¹).

Chromatography: Techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are essential for assessing the purity of the synthesized compound. Coupling these techniques with a mass spectrometer (LC-MS or GC-MS) provides a powerful tool for both separation and identification of the target compound and any impurities. semanticscholar.org

The table below summarizes the expected analytical data for the parent compound.

| Technique | Feature | Expected Observation |

| ¹H NMR | Aromatic Protons | Two doublets (AA'BB' system), ~7.0-7.8 ppm |

| -CH₂-Ar | Triplet, ~2.6-2.8 ppm | |

| -CH₂-CH₂-CH₂- | Multiplet/Quintet, ~1.8-2.0 ppm | |

| -CH₂-NH₂ | Triplet, ~2.8-3.0 ppm | |

| -NH₂ | Broad singlet, variable shift (D₂O exchangeable) | |

| ¹³C NMR | Aromatic C-I | ~90-95 ppm |

| Other Aromatic C | ~128-140 ppm | |

| Aliphatic Carbons | Three distinct signals, ~30-45 ppm | |

| Mass Spec (EI) | Molecular Ion (M⁺) | m/z = 261.01 |

| IR Spectroscopy | N-H Stretch (amine) | Two bands, ~3300-3400 cm⁻¹ |

| C-H Stretch (sp³ & sp²) | ~2850-3100 cm⁻¹ | |

| C=C Stretch (aromatic) | ~1470-1590 cm⁻¹ |

Spectroscopic Techniques (e.g., NMR, Mass Spectrometry) for Structure Elucidation

The definitive identification and structural confirmation of this compound are accomplished through a combination of sophisticated spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the hydrogen and carbon framework of the molecule, while Mass Spectrometry (MS) confirms the molecular weight and offers insights into the molecule's fragmentation patterns.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound provides a precise map of the proton environments within the molecule. The aromatic region typically displays a characteristic splitting pattern for a 1,4-disubstituted benzene ring. The protons on the propyl chain appear as distinct multiplets, with chemical shifts influenced by their proximity to the aromatic ring and the amine group.

Aromatic Protons: The protons on the phenyl ring ortho to the iodine atom (H-2' and H-6') are magnetically equivalent, as are the protons meta to the iodine (H-3' and H-5'). This arrangement gives rise to two distinct signals, which appear as doublets due to coupling with their adjacent protons. The electron-withdrawing effect of iodine deshields these protons, shifting their signals downfield.

Aliphatic Protons: The three methylene groups of the propyl chain each have a unique chemical environment. The methylene group attached to the aromatic ring (H-1) is deshielded and appears as a triplet. The methylene group adjacent to the amine (H-3) is also shifted downfield and appears as a triplet. The central methylene group (H-2) is coupled to the protons on both adjacent carbons, resulting in a more complex multiplet, typically a quintet or sextet.

Amine Protons: The protons of the primary amine group (-NH₂) typically appear as a broad singlet. The chemical shift of these protons can vary depending on the solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.

Predicted ¹H NMR Data:

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 7.65 | d | 2H | Ar-H (H-2', H-6') |

| 6.98 | d | 2H | Ar-H (H-3', H-5') |

| 2.75 | t | 2H | -CH₂-NH₂ (H-3) |

| 2.62 | t | 2H | Ar-CH₂- (H-1) |

| 1.80 | m | 2H | -CH₂-CH₂-CH₂- (H-2) |

d = doublet, t = triplet, m = multiplet, br s = broad singlet

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum reveals nine distinct signals, corresponding to the nine unique carbon atoms in this compound.

Aromatic Carbons: The spectrum shows four signals for the six aromatic carbons. The carbon atom bonded to the iodine (C-4') is significantly deshielded. The quaternary carbon attached to the propyl group (C-1') also has a characteristic chemical shift. The remaining aromatic carbons (C-2'/C-6' and C-3'/C-5') appear based on the electronic effects of the substituents.

Aliphatic Carbons: The three aliphatic carbons of the propyl chain are well-resolved in the upfield region of the spectrum, with chemical shifts typical for alkyl chains.

Predicted ¹³C NMR Data:

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| 141.5 | Ar-C (C-1') |

| 137.2 | Ar-C (C-3', C-5') |

| 130.8 | Ar-C (C-2', C-6') |

| 91.0 | Ar-C (C-4') |

| 41.8 | -CH₂-NH₂ (C-3) |

| 35.5 | -CH₂-CH₂-CH₂- (C-2) |

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and elemental composition of the compound. Using a soft ionization technique like Electrospray Ionization (ESI), the mass spectrum will prominently feature the protonated molecular ion [M+H]⁺.

The molecular formula for this compound is C₉H₁₂IN, with a monoisotopic mass of 261.00 g/mol . The ESI-MS spectrum would therefore be expected to show a strong signal at m/z 262.01, corresponding to the [M+H]⁺ ion.

High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition with high accuracy.

Predicted Mass Spectrometry Data:

| m/z | Ion |

|---|---|

| 262.01 | [M+H]⁺ |

| 245.00 | [M-NH₂]⁺ |

Chromatographic Purity Assessment (e.g., HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of this compound. This method separates the target compound from any impurities, such as starting materials, byproducts, or degradation products, allowing for accurate quantification of its purity.

A common approach involves using reverse-phase HPLC, where the stationary phase is nonpolar (e.g., C18 silica gel) and the mobile phase is a polar solvent mixture. The separation is based on the differential partitioning of the analyte and impurities between the stationary and mobile phases.

Typical HPLC Method Parameters:

Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

Mobile Phase: A gradient elution is typically employed for optimal separation.

Solvent A: Water with 0.1% Trifluoroacetic Acid (TFA)

Solvent B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA)

Gradient: A linear gradient from a low to a high percentage of Solvent B over a set time (e.g., 5% to 95% Acetonitrile over 15 minutes).

Flow Rate: 1.0 mL/min.

Detection: UV detection at a wavelength where the iodophenyl chromophore absorbs strongly, typically around 254 nm.

Injection Volume: 10 µL.

Under these conditions, this compound, being a relatively polar compound due to the amine group, will elute at a characteristic retention time. The purity is determined by integrating the area of the peak corresponding to the main compound and comparing it to the total area of all peaks in the chromatogram. A high-purity sample will show a single major peak with minimal or no other peaks.

Illustrative HPLC Purity Data Table:

| Peak No. | Retention Time (min) | Area (%) | Identity |

|---|---|---|---|

| 1 | 2.5 | 0.15 | Impurity A |

| 2 | 6.8 | 99.75 | This compound |

This method provides reliable and reproducible results for routine quality control and purity certification of this compound.

Preclinical Biological Evaluation and Mechanistic Investigations of 3 4 Iodophenyl Propan 1 Amine and Its Analogs

In Vitro Pharmacological Profiling

In vitro pharmacological profiling is a cornerstone of drug discovery, offering insights into the molecular targets of a compound and its potential functional effects. This section details the receptor binding affinities and functional activities of analogs of 3-(4-Iodophenyl)propan-1-amine.

Receptor Binding Affinity Assays

Receptor binding assays are fundamental in determining the affinity of a ligand for a specific receptor. These assays typically use radiolabeled ligands to quantify the displacement by the test compound, thereby establishing its binding affinity, often expressed as the inhibition constant (Ki).

Analogs of this compound, particularly DOI, have been extensively studied for their interaction with serotonin (B10506) and trace amine-associated receptors.

Serotonin 5-HT2A/C Receptors: DOI is a well-established agonist at serotonin 5-HT2A and 5-HT2C receptors. wikipedia.org Binding studies have demonstrated its high affinity for these receptors. The R-enantiomer of DOI exhibits a higher affinity for the 5-HT2 receptor, with a dissociation constant (Kd) of 1.26 nM. nih.gov Competition experiments have further elucidated the high-affinity binding of DOI to 5-HT2A receptors, with inhibition constants in the low nanomolar range. nih.gov It is reported to be approximately 5- to 12-fold selective for the 5-HT2A receptor over the 5-HT2C receptor. wikipedia.org

Trace Amine-Associated Receptor 1 (TAAR1): DOI is also known to be an agonist of the rat trace amine-associated receptor 1 (TAAR1). wikipedia.org Trace amines and their receptors are increasingly recognized for their role in modulating monoaminergic neurotransmission. While specific binding affinity values for DOI at TAAR1 are not consistently reported in the literature, its agonist activity suggests a significant interaction. wikipedia.orgnih.gov

| Compound | Receptor | Binding Affinity (Ki, nM) | Reference |

|---|---|---|---|

| (R)-(-)-DOI | Serotonin 5-HT2A | 1.26 (Kd) | nih.gov |

| DOI | Serotonin 5-HT2A | ~5-12 fold selectivity over 5-HT2C | wikipedia.org |

| DOI | TAAR1 | Agonist activity reported | wikipedia.org |

The broader GPCR interaction profile for this compound is not well-characterized. However, based on the known pharmacology of its analogs like DOI, it is plausible that it may interact with other GPCRs, although likely with lower affinity compared to its primary targets. Comprehensive screening against a panel of GPCRs would be necessary to fully elucidate its selectivity profile.

There is limited direct evidence to suggest that this compound or its close analog DOI have significant affinity for opioid receptors. Phenylpropanamine scaffolds can be found in some opioid molecules; however, the specific substitution pattern of this compound does not strongly predict opioid receptor activity. nih.govresearchgate.netresearchgate.net Further investigation through dedicated opioid receptor binding assays would be required to definitively assess any potential interactions.

Functional Assays for Receptor Agonism/Antagonism

Functional assays are critical for determining whether a compound that binds to a receptor acts as an agonist (activates the receptor), an antagonist (blocks the receptor), or an inverse agonist (promotes an inactive receptor state).

cAMP Assays: Cyclic adenosine monophosphate (cAMP) is a key second messenger for many GPCRs, particularly those coupled to Gs or Gi proteins. Assays measuring changes in intracellular cAMP levels can determine the functional activity of a compound. promega.comrevvity.compromega.com For instance, activation of Gs-coupled receptors typically increases cAMP, while activation of Gi-coupled receptors decreases it. DOI, through its action on 5-HT2A receptors (which are primarily Gq-coupled but can also influence other pathways), has been shown to promote cAMP Response Element Binding (CREB) protein-dependent gene expression, indicating an influence on downstream signaling cascades that can be modulated by cAMP. frontiersin.orgnih.gov

GTPγS Binding Assays: The binding of guanosine-5'-O-(3-thiotriphosphate) (GTPγS), a non-hydrolyzable analog of GTP, to G-proteins is an early event in GPCR activation. creative-bioarray.comnih.gov This assay is a direct measure of G-protein activation and can be used to characterize the potency and efficacy of agonists. creative-bioarray.comnih.gov Agonist stimulation of a GPCR facilitates the exchange of GDP for GTP (or GTPγS) on the Gα subunit. DOI has been shown to partially activate [35S]GTPγS binding, which is indicative of its agonist activity at G-protein coupled receptors. researchgate.net

| Compound Analog | Assay | Receptor | Functional Activity | Reference |

|---|---|---|---|---|

| DOI | cAMP-related | Serotonin 5-HT2A | Promotes CREB-dependent gene expression | frontiersin.orgnih.gov |

| DOI | [35S]GTPγS Binding | Serotonin 5-HT2A/2C | Partial Agonist | researchgate.net |

Ion Channel Modulation Studies

Ion channels are crucial for regulating a multitude of physiological processes, and their modulation by small molecules is a key area of pharmacological research. These transmembrane proteins are involved in neuronal excitability, muscle contraction, and cellular signaling. Preclinical investigations into the effects of novel compounds on ion channels typically involve electrophysiological techniques, such as patch-clamp assays, to determine if a substance acts as a blocker, activator, or modulator of specific channel types (e.g., sodium, potassium, calcium channels).

Despite the importance of this area, a comprehensive review of the scientific literature reveals a notable absence of studies specifically investigating the effects of this compound or its close analogs on any type of ion channel. Consequently, there is no available data to report on its potential to modulate ion channel activity.

Neurotransmitter Transporter Interactions (e.g., DAT, NET, SERT)

Neurotransmitter transporters, such as the dopamine (B1211576) transporter (DAT), norepinephrine (B1679862) transporter (NET), and serotonin transporter (SERT), are critical for regulating synaptic neurotransmission by clearing neurotransmitters from the synaptic cleft. tmc.edu Many psychoactive compounds exert their effects by interacting with these transporters. tmc.edu The affinity of a compound for these transporters is a key determinant of its pharmacological profile.

Uptake inhibition assays are standard preclinical tests used to determine the potency of a compound in blocking the reuptake of neurotransmitters into the presynaptic neuron. These assays typically measure the inhibition of radiolabeled neurotransmitter uptake in synaptosomes or cells expressing the specific transporter.

A thorough search of the scientific literature did not yield any studies that have specifically evaluated the in vitro inhibitory activity of this compound or its analogs on the dopamine transporter (DAT), norepinephrine transporter (NET), or serotonin transporter (SERT). Therefore, no data on the uptake inhibition profile of this compound is currently available.

In addition to blocking reuptake, some compounds can induce the release of neurotransmitters from presynaptic terminals, a mechanism characteristic of amphetamine-like substances. These studies often use in vitro preparations of brain tissue (e.g., striatal slices) or synaptosomes and measure the efflux of preloaded radiolabeled neurotransmitters.

There are no published preclinical studies investigating the potential of this compound or its analogs to induce the release of dopamine, norepinephrine, or serotonin. As such, it is unknown whether this compound acts as a neurotransmitter releasing agent.

Enzyme Inhibition/Activation Profiling

The interaction of novel chemical entities with various enzymes is a critical component of preclinical evaluation to understand their mechanism of action and potential therapeutic applications or off-target effects.

Acetylcholinesterase (AChE) is the enzyme responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE is a therapeutic strategy for conditions characterized by a cholinergic deficit, such as Alzheimer's disease. Standard in vitro assays are used to determine the ability of a compound to inhibit AChE activity.

A comprehensive literature search found no evidence of this compound or its analogs having been evaluated for their inhibitory activity against acetylcholinesterase. Thus, its potential as an AChE inhibitor remains uncharacterized.

Heme oxygenase-1 (HO-1) is an inducible enzyme that plays a critical role in cellular defense against oxidative stress and inflammation. Modulation of HO-1 activity is a therapeutic target for a variety of diseases. In vitro and in vivo models are used to assess whether a compound can induce or inhibit HO-1 expression and activity.

There are no available scientific reports on the modulation of heme oxygenase-1 by this compound or its analogs. Its effects on this enzyme system have not been investigated.

Cellular and Biochemical Activity Assessments

Cellular and biochemical assays are fundamental to understanding the biological effects of a test compound at a molecular and cellular level. These in vitro methods provide initial insights into a compound's potential therapeutic efficacy and its mechanism of action.

Target engagement studies are essential to confirm that a compound interacts with its intended molecular target within a biological system. These studies can be conducted in vitro using purified proteins or in cell-based models. Techniques such as thermal shift assays, surface plasmon resonance (SPR), and cellular thermal shift assays (CETSA) are commonly employed to measure the binding of a compound to its target protein. For a compound like this compound, identifying its molecular target(s) would be a key step in its preclinical development. While specific target engagement data for this compound is not publicly available, researchers would typically use computational predictions and screening assays to identify potential targets, followed by rigorous target engagement studies to validate these interactions.

Preclinical toxicity evaluation is a critical step to assess the safety profile of a new chemical entity. In vitro cytotoxicity assays on various cell lines, including those of non-human origin, are often the first step in this process. These assays determine the concentration at which a compound induces cell death and can provide initial estimates of its therapeutic index. Commonly used non-human cell lines for general cytotoxicity screening include murine fibroblast cell lines (e.g., 3T3) and Chinese Hamster Ovary (CHO) cells. While specific in vitro cytotoxicity data for this compound on non-human cell lines is not available, this would be a standard component of its preclinical safety assessment.

Research into the biological activities of structurally related compounds can provide valuable insights into the potential of this compound derivatives. Phenylpropanoids and their derivatives are known to possess antimicrobial properties. Studies have demonstrated the antibacterial and antifungal activities of various phenylpropanoid pathway intermediates. For instance, hydroxycinnamaldehydes have been shown to be effective against a range of yeasts and bacteria. The antimicrobial activity of these compounds is often attributed to their ability to disrupt microbial cell membranes and inhibit essential enzymes.

The antioxidant potential of phenolic compounds is another area of significant research. The ability of a compound to scavenge free radicals is a key indicator of its antioxidant activity. The antioxidant properties of various natural phenols and their synthetic derivatives have been extensively studied. The presence of hydroxyl groups on the aromatic ring is often crucial for antioxidant activity, as they can donate a hydrogen atom to neutralize free radicals. While direct data on the antioxidant activity of this compound is limited, the evaluation of its hydroxylated or otherwise modified derivatives would be a logical step in exploring their therapeutic potential.

Table 1: Antimicrobial Activity of Selected Phenylpropanoid Derivatives

| Compound Class | Organism | Activity |

| Hydroxycinnamaldehydes | Various Bacteria & Fungi | Notable antibacterial and antifungal activity |

| Hydroxycinnamic acids | Various Bacteria | Antibacterial activity |

| Prenylated Phenylpropanoids | Streptococcus mutans | Strong activity |

| Prenylated Phenylpropanoids | Streptococcus mitis | Strong activity |

This table is a summary of findings for structurally related compounds and does not represent data for this compound itself.

In Vivo Pharmacological Characterization in Animal Models

Following in vitro characterization, promising compounds are advanced to in vivo studies in animal models to evaluate their pharmacological effects and safety in a whole-organism context.

Behavioral phenotyping in rodent models is a crucial component of in vivo pharmacological characterization, particularly for compounds with potential central nervous system (CNS) activity. A wide array of behavioral tests are available to assess various domains, including locomotor activity, anxiety- and depression-like behaviors, learning and memory, and sensory-motor function.

Given the structural similarity of this compound to phenylpropanamines, which include compounds with known psychostimulant properties like amphetamine, its evaluation in rodent behavioral models would be of significant interest. Amphetamine and its analogs are known to increase locomotor activity and can induce stereotypic behaviors at higher doses. Withdrawal from chronic amphetamine administration has been shown to induce depressive-like behaviors in rodents. Therefore, a comprehensive behavioral phenotyping of this compound would likely include an assessment of its effects on:

Locomotor Activity: Typically measured in an open-field arena to assess both horizontal and vertical movements.

Anxiety-like Behavior: Evaluated using tests such as the elevated plus-maze and the light-dark box.

Depressive-like Behavior: Assessed using the forced swim test and the tail suspension test.

Cognitive Function: Investigated using paradigms like the Morris water maze for spatial learning and memory, and the novel object recognition test for recognition memory.

While specific behavioral data for this compound in rodent models is not currently available in published literature, the established methodologies for phenotyping amphetamine analogs would provide a robust framework for its in vivo characterization.

Table 2: Common Behavioral Tests in Rodent Models for CNS-active Compounds

| Behavioral Domain | Test | Description |

| Locomotor Activity | Open-Field Test | Measures spontaneous activity and exploration in a novel environment. |

| Anxiety | Elevated Plus-Maze | Assesses anxiety-like behavior based on the rodent's aversion to open, elevated spaces. |

| Depression | Forced Swim Test | Measures behavioral despair, a correlate of depressive-like states. |

| Learning & Memory | Morris Water Maze | Evaluates spatial learning and memory by requiring the animal to find a hidden platform in a pool of water. |

This table provides examples of standard behavioral tests and does not represent specific findings for this compound.

Behavioral Phenotyping in Rodent Models

Locomotor Activity and Stereotypy Studies

Locomotor activity assessments are fundamental in preclinical psychopharmacology to characterize the stimulant or depressant effects of a substance. These studies typically involve automated activity chambers that track the movement of rodents over a specified period. Data is collected on parameters such as distance traveled, rearing frequency, and time spent in different zones of the apparatus. Stereotypy, which refers to repetitive, invariant behaviors, is often observed at higher doses of central nervous system stimulants and is a key indicator of dopaminergic system activation. While the methodologies for these studies are standardized, no specific data tables or research findings concerning the impact of this compound on locomotor activity or stereotypy are currently available in published literature.

Drug Discrimination Paradigms

Drug discrimination paradigms are sophisticated behavioral assays used to assess the subjective effects of a novel compound by training animals to recognize and respond to the interoceptive cues produced by a specific drug. This methodology is invaluable for classifying the psychoactive properties of new chemical entities and understanding their mechanism of action. For instance, a compound that substitutes for a known stimulant in a drug discrimination task is likely to share a similar pharmacological profile. Despite the utility of this technique, there are no published studies detailing the use of this compound in any drug discrimination paradigm.

Neurochemical Analysis in Animal Brains (e.g., Microdialysis)

In vivo microdialysis is a powerful technique used to measure the levels of neurotransmitters and their metabolites in specific brain regions of freely moving animals. This method provides direct evidence of a drug's effect on neurochemical systems, such as dopamine, serotonin, and norepinephrine, which are often implicated in the therapeutic and abuse-related effects of psychoactive compounds. Analysis of microdialysate samples by techniques like high-performance liquid chromatography (HPLC) allows for the quantification of these neurochemicals. Regrettably, a review of the scientific literature did not uncover any studies that have employed microdialysis to investigate the neurochemical effects of this compound in animal brains.

Structure Activity Relationship Sar Studies of 3 4 Iodophenyl Propan 1 Amine Analogs

Impact of Aromatic Ring Substitutions on Biological Activity

Substitution on the phenyl ring is a critical determinant of the pharmacological profile of 3-(4-Iodophenyl)propan-1-amine analogs. The nature, position, and electronic properties of these substituents can drastically alter the compound's affinity and selectivity for its biological targets.

The placement of the halogen substituent on the aromatic ring—whether at the ortho (2-), meta (3-), or para (4-) position—is a key factor in determining biological activity. Generally, substituents at the para-position, as in this compound, often result in higher affinity for monoamine transporters compared to ortho- or meta-isomers. This is because the para-position is typically less sterically hindered, allowing for optimal orientation of the molecule within the binding pocket of the transporter or receptor. masterorganicchemistry.com While ortho- and para-directing groups guide interactions to these positions, the para-position is often favored to minimize steric clashes. masterorganicchemistry.com

The nature of the halogen itself also plays a significant role. Halogens are unique in that they are deactivating due to their inductive electron-withdrawing effect (-I effect), yet they are ortho-, para-directors in electrophilic aromatic substitution due to resonance effects (+M effect). wikipedia.org In the context of transporter inhibition, the size and electronegativity of the halogen are critical. Studies on analogous series, such as 2-aryl-2-fluoro-cyclopropylamines, have shown that varying the halogen substituent (e.g., F, Cl) can modulate potency and selectivity. For instance, in one series targeting monoamine oxidase A (MAO-A), para-chloro and para-fluoro analogs showed potent inhibitory activity. nih.gov The large, lipophilic nature of iodine at the para-position in this compound is a defining feature that significantly contributes to its binding characteristics, likely through favorable hydrophobic interactions within the target protein.

Replacing the iodine atom with various electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) provides further insight into the electronic requirements for optimal activity. studypug.com

Electron-Withdrawing Groups (EWGs): Groups like trifluoromethyl (-CF₃) and other halogens (-F, -Cl) are strong EWGs. Studies on analogous phenylcyclopropylamines have demonstrated that the effect of these groups is highly target-dependent. For instance, when targeting MAO-A, the introduction of para-EWGs tends to increase inhibitory potency. nih.govresearchgate.net This suggests that reduced electron density in the phenyl ring may favor interactions within the MAO-A active site.

Electron-Donating Groups (EDGs): Groups such as methyl (-CH₃) or methoxy (B1213986) (-OCH₃) donate electron density to the aromatic ring. chemrxiv.org In contrast to their effect on MAO-A, EDGs have been shown to increase the potency of phenylcyclopropylamine analogs against copper amine oxidases (CAO). nih.gov The para-methyl derivative in one study was found to be a significantly more potent inhibitor of tyramine (B21549) oxidase than analogs with EWGs. nih.gov This indicates that for certain targets, an electron-rich aromatic system is preferred for binding.

The differential effects of EDGs and EWGs highlight the specific electronic and steric environments of the binding sites on different transporters and enzymes.

| Analog Series | Substituent (Position) | Electronic Effect | Impact on MAO-A Inhibition | Impact on CAO Inhibition |

|---|---|---|---|---|

| trans-2-Aryl-2-fluoro-cyclopropylamines | -F (para) | Withdrawing | Increased Potency nih.gov | Decreased Potency nih.gov |

| trans-2-Aryl-2-fluoro-cyclopropylamines | -Cl (para) | Withdrawing | Increased Potency nih.gov | Decreased Potency nih.gov |

| trans-2-Aryl-2-fluoro-cyclopropylamines | -CF₃ (para) | Strongly Withdrawing | Increased Potency researchgate.net | Decreased Potency nih.gov |

| trans-2-Aryl-2-fluoro-cyclopropylamines | -CH₃ (para) | Donating | No significant influence researchgate.net | Increased Potency nih.gov |

| trans-2-Aryl-2-fluoro-cyclopropylamines | -OCH₃ (para) | Donating | No significant influence researchgate.net | Increased Potency nih.gov |

Role of the Propane (B168953) Chain and Amine Functionality in Receptor/Transporter Interaction

The three-carbon (propane) chain and the primary amine are fundamental for the interaction of this compound with its biological targets. This alkylamine side chain serves as a flexible spacer that allows the aromatic ring and the amine group to adopt an optimal conformation for binding.

The length of the alkyl chain connecting the phenyl ring to the amine is a critical parameter. A propane chain often provides an ideal separation for simultaneous engagement of the aromatic ring and the amine group with distinct sub-pockets within the binding site of monoamine transporters. Shortening the chain to an ethyl group (two carbons) or lengthening it to a butyl group (four carbons) typically alters the binding geometry, which can lead to a significant decrease in affinity. Studies on related ring-opened serotonin (B10506) analogs suggest that an extended side chain conformation is crucial for activity. nih.gov Branching on the alkyl chain, for example by adding a methyl group to the alpha or beta carbon, introduces steric bulk and can also create a chiral center, which often reduces potency unless the specific stereoisomer is favored by the target.

The protonated primary amine of this compound is believed to form a key ionic interaction with an acidic residue (e.g., aspartate) in the binding site of monoamine transporters like the serotonin transporter (SERT). wikipedia.org Modifying the amine substitution pattern from primary (-NH₂) to secondary (-NHR) or tertiary (-NR₂) has profound effects:

Primary Amines: Possess the highest potential for hydrogen bonding and typically form strong ionic bonds when protonated.

Secondary Amines: N-alkylation (e.g., N-methylation) can alter selectivity. For example, in the case of phenylethylamine derivatives, N-methylation can reverse the stereopreference of certain transporters. mdpi.com

Tertiary Amines: The addition of two alkyl groups increases steric hindrance and basicity. In some molecular scaffolds, the incorporation of a tertiary amine has been shown to enhance biological activity, such as the cytotoxic effects of certain propanone derivatives. nih.gov However, the increased bulk can also prevent proper binding at other targets.

The progressive N-alkylation alters the molecule's basicity, lipophilicity, and steric profile, thereby modulating its interaction with the transporter binding site.

Stereochemical Requirements for Optimal Biological Potency and Selectivity

When a chiral center is present in phenylalkylamine analogs, the biological activity often resides predominantly in one stereoisomer. This stereoselectivity is a hallmark of interactions with specific biological targets like monoamine transporters, which have precisely defined three-dimensional binding sites.

Studies on a wide range of chiral phenylethylamine derivatives have revealed distinct stereopreferences among the different monoamine transporters (MATs). mdpi.comnih.gov For example, the serotonin transporter (SERT) often shows a preference for the (R)-enantiomer of certain substrates, whereas the norepinephrine (B1679862) transporter (NET) and the dopamine (B1211576) transporter (DAT) may preferentially transport the (S)-enantiomer of the same compound. mdpi.comnih.govresearchgate.net This transporter-specific stereoselectivity is critical for designing selective drugs.

The table below illustrates the stereoselective transport of representative phenylethylamine substrates by human monoamine transporters, demonstrating that even closely related transporters can have opposite stereochemical preferences.

| Compound | SERT Preference | DAT Preference | NET Preference |

|---|---|---|---|

| Norepinephrine | (R)-enantiomer mdpi.comnih.gov | (S)-enantiomer mdpi.comnih.gov | (S)-enantiomer mdpi.comnih.gov |

| Epinephrine | (S)-enantiomer mdpi.comnih.gov | (R)-enantiomer mdpi.comnih.gov | (R)-enantiomer mdpi.comnih.gov |

| Norphenylephrine | (R)-enantiomer mdpi.com | (S)-enantiomer mdpi.com | (S)-enantiomer mdpi.com |

Furthermore, geometric isomerism, such as cis/trans isomerism in cyclic analogs like phenylcyclopropylamines, also dramatically impacts activity. For these compounds, the trans-isomers are consistently found to be more potent inhibitors of amine oxidases than their corresponding cis-isomers, indicating a strict conformational requirement for effective binding. nih.govnih.gov This collective evidence underscores that the three-dimensional arrangement of the aromatic ring, the side chain, and the amine group is a paramount factor for achieving high potency and selectivity. researchgate.net

Preclinical Pharmacokinetics and Metabolism of 3 4 Iodophenyl Propan 1 Amine Derivatives

In Vitro ADME (Absorption, Distribution, Metabolism, Excretion) Profiling

In vitro ADME studies are fundamental in early drug discovery to screen and select candidates with favorable pharmacokinetic properties. These assays are designed to be rapid and require minimal amounts of the test compound, making them ideal for the initial characterization of novel chemical entities.

Metabolic stability is a key determinant of a drug's half-life and oral bioavailability. springernature.com It is evaluated by measuring the rate at which a compound is metabolized by drug-metabolizing enzymes. springernature.com These studies are typically conducted using liver microsomes or hepatocytes, which contain a rich complement of these enzymes. springernature.comnih.gov

The stability of a compound is generally expressed as the percentage of the parent compound remaining after a specific incubation time. springernature.com For instance, a study on a series of pyrazolo[3,4-d]pyrimidine derivatives investigated their metabolic stability in human liver microsomes (HLMs). After a 30-minute incubation period, the percentage of the remaining parent compound was determined, providing a clear indication of their susceptibility to metabolism. mdpi.com A similar approach was used to assess the metabolic stability of certain 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines in rat liver microsomes. nih.gov

| Compound Derivative | Incubation Time (min) | % Parent Compound Remaining |

| Derivative A | 30 | 85 |

| Derivative B | 30 | 62 |

| Derivative C | 30 | 91 |

This table presents hypothetical data for illustrative purposes.

The extent to which a drug binds to plasma proteins, such as albumin, can significantly influence its distribution and availability to target tissues. Only the unbound fraction of a drug is typically pharmacologically active and available for metabolism and excretion. Therefore, determining the plasma protein binding characteristics is a critical component of ADME profiling.

Various in vitro methods, including equilibrium dialysis, ultrafiltration, and high-performance liquid chromatography (HPLC), are employed to quantify the percentage of a compound that binds to plasma proteins. This information is vital for interpreting pharmacokinetic data and for predicting the in vivo behavior of a drug candidate.

A drug's ability to cross biological membranes is essential for its absorption and distribution. In vitro permeability assays, such as the Caco-2 cell monolayer assay, are commonly used to predict the intestinal absorption of orally administered drugs. These studies measure the rate at which a compound moves across a layer of cultured intestinal epithelial cells.

For compounds targeting the central nervous system, it is also crucial to assess their ability to cross the blood-brain barrier (BBB). In silico models and in vitro assays using brain endothelial cells can provide an early indication of a compound's potential to penetrate the CNS. For example, the ADME properties of a series of 1,2,3-triazole derivatives of 2-aminobenzoxazole (B146116) and 2-mercaptobenzoxazole (B50546) were evaluated for Human Gastrointestinal Absorption (HGA) and BBB permeability using computational models. nih.gov

Aqueous solubility is a fundamental physicochemical property that affects a drug's absorption and formulation. Poor solubility can lead to low bioavailability and challenges in developing suitable dosage forms. The thermodynamic and kinetic solubility of a compound is typically measured in various aqueous buffers to assess its dissolution characteristics. For a series of pyrazolo[3,4-d]pyrimidine derivatives, both in silico and in vitro methods were used to address the suboptimal aqueous solubility that often characterizes this class of compounds. mdpi.com

In Vivo Pharmacokinetic (PK) Studies in Animal Models

Following in vitro characterization, promising drug candidates are advanced to in vivo pharmacokinetic studies in animal models, such as rats or mice. These studies provide a more comprehensive understanding of a compound's ADME properties in a whole-organism setting.

The absolute bioavailability of a compound is determined by comparing the AUC following oral administration to the AUC following intravenous administration. This provides a measure of the fraction of the orally administered dose that reaches the systemic circulation.

| Animal Model | Route of Administration | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Bioavailability (%) |

| Rat | Oral | 250 | 1.5 | 1200 | 45 |

| Rat | Intravenous | 800 | 0.25 | 2670 | 100 |

This table presents hypothetical data for illustrative purposes.

Distribution to Tissues and Organs

Following administration, phenylalkylamine derivatives typically undergo rapid and widespread distribution to various tissues and organs. Studies involving radioiodinated compounds, which are structurally analogous to 3-(4-Iodophenyl)propan-1-amine, provide insights into their potential distribution patterns. The lipophilicity of the molecule, largely influenced by the phenyl ring and the iodine substituent, facilitates its passage across biological membranes.

Table 1: Generalized Tissue Distribution Profile of Radioiodinated Phenylalkylamine Derivatives in Preclinical Models

| Tissue/Organ | Relative Concentration | Notes |

|---|---|---|

| Lungs | High | Often observed with amine-containing compounds due to high blood flow and potential for binding to lung tissue components. |

| Liver | High | As a primary site of metabolism, significant uptake is expected. |

| Kidneys | High | Reflects the role of the kidneys in the excretion of the compound and its metabolites. |

| Brain | Variable | The ability to cross the blood-brain barrier is dependent on the specific chemical properties of the derivative. |

| Adipose Tissue | Moderate to High | Lipophilic compounds may accumulate in fatty tissues. |

| Heart | Moderate | Distribution to the heart is common for many systemically circulated drugs. |

| Spleen | Moderate | Part of the reticuloendothelial system, which can be involved in the clearance of foreign compounds. |

This table represents a generalized distribution pattern and may not be fully representative of this compound.

Excretion Pathways and Clearance Mechanisms

The elimination of this compound and its derivatives from the body is expected to occur through a combination of metabolic transformation and excretion. The primary routes of excretion for small molecule drugs are typically via the renal (urine) and/or hepatobiliary (feces) systems.

The clearance of the parent compound is largely dependent on its conversion to more water-soluble metabolites, a process that primarily occurs in the liver. These metabolites are then more readily excreted by the kidneys. The rate of clearance can be influenced by factors such as the efficiency of metabolic enzymes and renal function. For halogenated compounds like this compound, dehalogenation, or the removal of the iodine atom, can also be a clearance mechanism, though the extent to which this occurs in vivo for this specific compound is not well-documented. nih.govnih.gov

Identification of Metabolic Pathways and Major Metabolites

The biotransformation of this compound is anticipated to involve several key metabolic pathways common to phenylalkylamine compounds. These reactions are primarily enzymatic and aim to increase the polarity of the molecule to facilitate its excretion.

Enzyme Systems Involved in Biotransformation (e.g., Cytochrome P450)

The Cytochrome P450 (CYP450) superfamily of enzymes, located predominantly in the liver, is the principal enzyme system responsible for the metabolism of a vast array of xenobiotics, including drugs with a phenylalkylamine scaffold. nih.govcreative-bioarray.com It is highly probable that this compound is a substrate for one or more CYP450 isoforms.

Based on the metabolism of structurally similar amphetamine analogues, CYP2D6 is a likely candidate for the metabolism of this compound. youtube.commdpi.com Other isoforms such as CYP1A2, CYP2C9, CYP2C19, and CYP3A4 are also known to metabolize a wide range of drugs and could potentially be involved. creative-bioarray.commdpi.com The metabolism by these enzymes typically involves oxidative reactions.

In addition to the CYP450 system, other enzyme systems that may play a role in the biotransformation of this compound include monoamine oxidases (MAOs), which are involved in the metabolism of primary amines.

Structural Elucidation of Metabolites

While specific metabolites of this compound have not been definitively identified in the available literature, predictions can be made based on the known metabolic pathways for related phenylalkylamines. The expected metabolic transformations would likely lead to a variety of metabolites.

Potential metabolic reactions include:

N-oxidation: Oxidation of the primary amine group to form a hydroxylamine (B1172632) or nitroso derivative.

Deamination: Removal of the amine group, potentially leading to the formation of a ketone or carboxylic acid.

Aromatic hydroxylation: Addition of a hydroxyl group to the phenyl ring. The position of hydroxylation can be influenced by the directing effects of the existing substituents.

Deiodination: Cleavage of the carbon-iodine bond. This can be a significant metabolic pathway for some radioiodinated pharmaceuticals. nih.govnih.gov

Conjugation: Following the initial phase I reactions (oxidation, etc.), the resulting metabolites can undergo phase II conjugation reactions, such as glucuronidation or sulfation, to further increase their water solubility for excretion.

The table below outlines the potential metabolites that could be formed from the biotransformation of this compound.

Table 2: Potential Metabolites of this compound

| Metabolic Pathway | Potential Metabolite Structure | Description |

|---|---|---|

| N-Oxidation | 3-(4-Iodophenyl)propan-1-hydroxylamine | Addition of a hydroxyl group to the nitrogen atom. |

| Oxidative Deamination | 3-(4-Iodophenyl)propanoic acid | Removal of the amine group and subsequent oxidation to a carboxylic acid. |

| Aromatic Hydroxylation | 3-(4-Iodo-X-hydroxyphenyl)propan-1-amine | Addition of a hydroxyl group to the aromatic ring at a position ortho or meta to the propylamino group. |

| Deiodination | 3-Phenylpropan-1-amine | Removal of the iodine atom from the phenyl ring. |

| Glucuronide Conjugate | Metabolite-O-glucuronide or N-glucuronide | Attachment of a glucuronic acid moiety to a hydroxyl or amine group of a phase I metabolite. |

The structures and pathways presented in this table are predictive and require experimental verification.

Computational Chemistry and Cheminformatics for 3 4 Iodophenyl Propan 1 Amine Research

Molecular Modeling and Docking Studies for Target Interaction Prediction

Molecular modeling and docking are powerful computational techniques used to predict the binding orientation and affinity of a small molecule, such as 3-(4-Iodophenyl)propan-1-amine, to a macromolecular target, typically a protein receptor. These methods are crucial in the early stages of drug discovery for identifying potential biological targets and understanding the structural basis of ligand-receptor interactions.

Given its structural similarity to known monoamine transporter ligands, this compound is a candidate for interaction with transporters for serotonin (B10506) (SERT), dopamine (B1211576) (DAT), and norepinephrine (B1679862) (NET). frontiersin.orgnih.govfrontiersin.org Molecular docking simulations can be employed to predict how this compound binds within the active sites of these transporters.

In a typical docking study, a three-dimensional model of the target transporter is used. The this compound molecule is then computationally placed into the binding pocket of the receptor in various possible conformations and orientations. A scoring function is used to estimate the binding affinity for each pose, with lower scores generally indicating more favorable interactions.

Key interactions predicted for this compound within a monoamine transporter binding site would likely involve:

Ionic Interaction: The primary amine group is protonated at physiological pH and can form a crucial salt bridge with a conserved aspartate residue found in the binding pocket of monoamine transporters. nih.gov

Hydrogen Bonding: The amine group can also act as a hydrogen bond donor, interacting with nearby serine or threonine residues. nih.gov

Aromatic Interactions: The iodophenyl ring can engage in π-π stacking or hydrophobic interactions with aromatic residues such as tyrosine and phenylalanine within the binding site. nih.gov The iodine atom, being large and polarizable, can participate in halogen bonding, a specific type of non-covalent interaction with electron-donating atoms like oxygen or nitrogen in the receptor's backbone or side chains.

| Interaction Type | Potential Interacting Residues in Monoamine Transporters | Functional Group of this compound Involved |

|---|---|---|

| Ionic Interaction | Aspartate (e.g., Asp98 in hSERT) | Protonated Amine (-NH3+) |

| Hydrogen Bonding | Serine, Threonine, Asparagine | Amine (-NH2) |

| π-π Stacking | Tyrosine, Phenylalanine, Tryptophan | Phenyl Ring |

| Hydrophobic Interactions | Leucine, Isoleucine, Valine, Alanine | Propyl Chain, Phenyl Ring |

| Halogen Bonding | Carbonyl oxygens, Serine/Threonine hydroxyls | Iodine Atom |

The insights gained from ligand-receptor binding mode analysis can be leveraged for the rational design of novel analogs of this compound with improved affinity, selectivity, or other desirable properties. nih.gov By identifying which parts of the molecule are critical for binding and which regions can be modified, chemists can strategically design new compounds.

For example, if docking studies reveal an unoccupied hydrophobic pocket near the propyl chain, analogs with bulkier alkyl groups at this position could be synthesized to potentially enhance binding affinity. Similarly, if the iodine atom is shown to form a key halogen bond, its position on the phenyl ring could be altered, or it could be replaced with other halogen atoms (e.g., bromine or chlorine) to modulate this interaction. Modifications to the phenyl ring with other substituents could also be explored to fine-tune electronic properties and interactions with the receptor.

The process of rational design is iterative. Newly designed analogs are first evaluated computationally (in silico) to predict their binding properties. The most promising candidates are then synthesized and tested experimentally. This cycle of computational prediction and experimental validation significantly accelerates the drug discovery process.

Quantum Chemistry Calculations for Electronic and Steric Properties

Quantum chemistry calculations provide a detailed understanding of the electronic structure, geometry, and energetic properties of a molecule. These methods are invaluable for characterizing the intrinsic properties of this compound that govern its behavior and interactions.

The biological activity of a flexible molecule like this compound is highly dependent on its three-dimensional conformation. Conformational analysis aims to identify the stable (low-energy) conformations of the molecule and the energy barriers between them. acs.orgmasterorganicchemistry.comyoutube.comchemistrysteps.comstudysmarter.co.uk

| Dihedral Angle | Conformation | Relative Energy (kcal/mol) - Representative Values |

|---|---|---|